REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][N:5]1[CH2:15][C:14](=[O:16])[NH:13][C:6]1=[N:7]2.Cl.C>CO>[OH2:16].[ClH:1].[Cl:1][C:2]1[C:11]([Cl:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][N:5]1[CH2:15][C:14](=[O:16])[NH:13][C:6]1=[N:7]2 |f:4.5.6|
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2CN3C(=NC2=CC=C1Cl)NC(C3)=O
|
Name
|
|
Quantity
|
2.82 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.92 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the suspension was added 77 ml
|
Type
|
CUSTOM
|
Details
|
A nearly complete solution resulted
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled slightly
|
Type
|
ADDITION
|
Details
|
1.9 liters of ether added cautiously
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Reaction Time |
3 min |
Name
|
|
Type
|
|
Smiles
|
O.Cl.ClC1=C2CN3C(=NC2=CC=C1Cl)NC(C3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |